2-Cyano-3-methylbutane-1-sulfonyl chloride
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Overview
Description
2-Cyano-3-methylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO2S and a molecular weight of 195.67 . It is a versatile compound used in scientific research and has various applications in organic synthesis and pharmaceutical development.
Molecular Structure Analysis
The InChI code for 2-Cyano-3-methylbutane-1-sulfonyl chloride is 1S/C6H10ClNO2S/c1-5(2)6(3-8)4-11(7,9)10/h5-6H,4H2,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Scientific Research Applications
Synthesis and Chemical Transformations
"2-Cyano-3-methylbutane-1-sulfonyl chloride" is a compound potentially involved in complex chemical transformations and syntheses, particularly in the creation of sulfonamide and sulfonyl derivatives. Although the specific research on this compound is limited, analogous sulfonyl chlorides, such as trifluoromethanesulfonyl chloride (CF3SO2Cl), have been extensively used in organic chemistry for various functional group transformations, including trifluoromethylation, sulfonylation, and chlorination processes. These reactions are crucial for constructing C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, showcasing the versatility of sulfonyl chlorides in synthesizing compounds with potential pharmaceutical and industrial applications (Chachignon, Guyon, & Cahard, 2017).
Environmental Degradation and Toxicology
The degradation behavior and toxicological profile of polyfluoroalkyl chemicals, which might be structurally related or result from the degradation of compounds like "2-Cyano-3-methylbutane-1-sulfonyl chloride", have been a significant focus of environmental science. These studies aim to understand the fate, persistence, and potential toxicity of these compounds in the environment, contributing to the development of strategies for mitigating their impact on ecosystems and human health (Liu & Avendaño, 2013).
Removal and Treatment Techniques
Research into the removal of persistent organic pollutants, including perfluorinated compounds, from water has highlighted the efficiency of carbonaceous nanomaterials. These studies provide insights into the mechanisms and factors affecting the adsorption of such compounds, potentially informing the development of effective purification technologies for water and other mediums. The findings are relevant for designing strategies to remove residues of "2-Cyano-3-methylbutane-1-sulfonyl chloride" and its degradation products from the environment, emphasizing the role of hydrophobic interactions and the influence of functional groups on the adsorption process (Liu et al., 2020).
Pharmacological Applications
The structural motif of sulfonamides, potentially derived from "2-Cyano-3-methylbutane-1-sulfonyl chloride", has been explored for its significant biological properties. Research into sulfonamides has uncovered their wide range of pharmacological applications, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This underlines the importance of such chemical entities in the development of new therapeutic agents, showcasing the potential medicinal relevance of compounds synthesized from "2-Cyano-3-methylbutane-1-sulfonyl chloride" (Azevedo-Barbosa et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-cyano-3-methylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c1-5(2)6(3-8)4-11(7,9)10/h5-6H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQREVGGCJMYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-methylbutane-1-sulfonyl chloride |
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